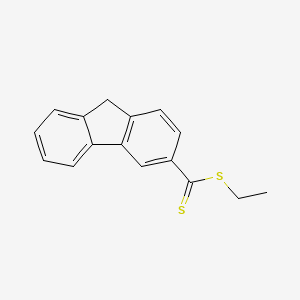
Ethyl 9H-fluorene-3-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 9H-fluorene-3-carbodithioate is a chemical compound with the molecular formula C16H14S2 It is known for its unique structure, which includes a fluorene backbone and a carbodithioate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 9H-fluorene-3-carbodithioate typically involves the reaction of 9H-fluorene-3-carbodithioic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 9H-fluorene-3-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or a thioether.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various alkyl or aryl derivatives of the original compound.
Aplicaciones Científicas De Investigación
Ethyl 9H-fluorene-3-carbodithioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.
Mecanismo De Acción
The mechanism of action of ethyl 9H-fluorene-3-carbodithioate involves its interaction with specific molecular targets. The carbodithioate group can form strong bonds with metal ions, making it useful in chelation therapy and as a catalyst in various chemical reactions. Additionally, the fluorene backbone provides stability and enhances the compound’s ability to interact with biological membranes .
Comparación Con Compuestos Similares
9H-Fluorene-3-carbodithioic acid: The parent compound from which ethyl 9H-fluorene-3-carbodithioate is derived.
Ethyl 9H-fluorene-2-carbodithioate: A structural isomer with the carbodithioate group at a different position on the fluorene ring.
Mthis compound: A similar compound with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
60599-16-8 |
|---|---|
Fórmula molecular |
C16H14S2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
ethyl 9H-fluorene-3-carbodithioate |
InChI |
InChI=1S/C16H14S2/c1-2-18-16(17)13-8-7-12-9-11-5-3-4-6-14(11)15(12)10-13/h3-8,10H,2,9H2,1H3 |
Clave InChI |
YFEIGECSTVZFLE-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=S)C1=CC2=C(CC3=CC=CC=C32)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol](/img/structure/B14609646.png)
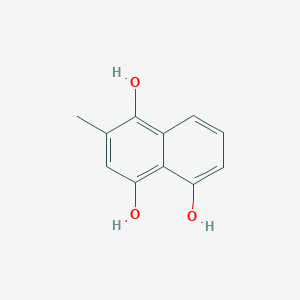
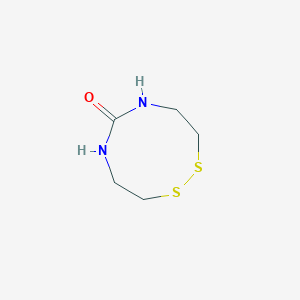
![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one](/img/structure/B14609663.png)

![7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole](/img/structure/B14609672.png)

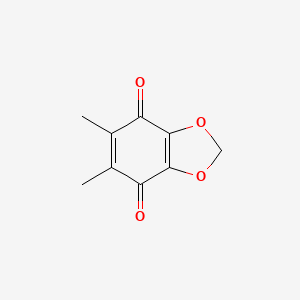
![N-[3-(Furan-2-yl)propyl]-4-methoxyaniline](/img/structure/B14609693.png)
![2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one](/img/structure/B14609699.png)

![(2R)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14609727.png)
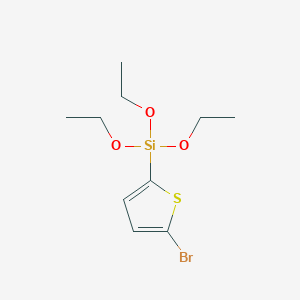
![3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine](/img/structure/B14609735.png)
